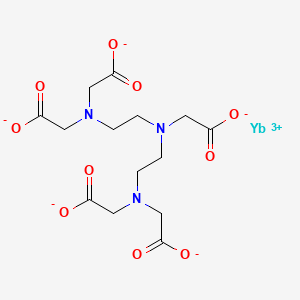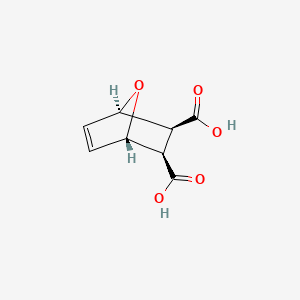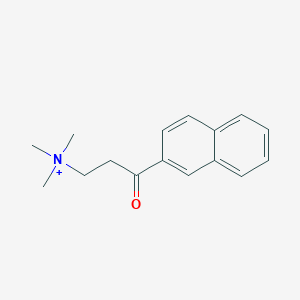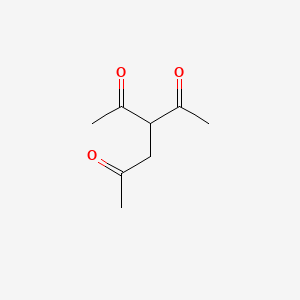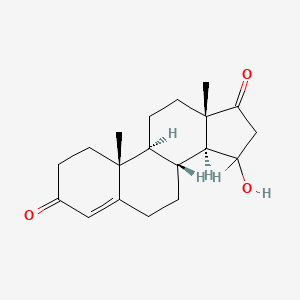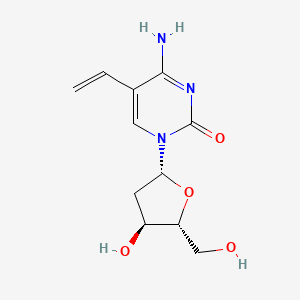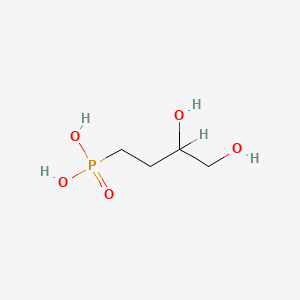
3,4-Dihydroxybutyl-1-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxybutyl-1-phosphonic acid is a phosphonic acid derivative characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a butyl chain. This compound is of interest due to its structural similarity to glycerol-3-phosphate, making it a valuable analog in biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxybutyl-1-phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutyl alcohol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-dihydroxybutyl alcohol and phosphorous acid.
Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to promote the formation of the phosphonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods One such method is the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxybutyl-1-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid group can be reduced to form phosphinic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
Oxidation: Formation of 3,4-dioxobutyl-1-phosphonic acid.
Reduction: Formation of 3,4-dihydroxybutyl-1-phosphinic acid.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Applications De Recherche Scientifique
3,4-Dihydroxybutyl-1-phosphonic acid has several applications in scientific research:
Biochemistry: Used as an analog of glycerol-3-phosphate to study metabolic pathways and enzyme interactions.
Microbiology: Investigated for its effects on bacterial growth and metabolism, particularly in Escherichia coli.
Pharmacology: Explored for its potential as a bioactive compound in drug development.
Material Science: Utilized in the synthesis of novel materials with unique properties due to its phosphonic acid group.
Mécanisme D'action
The mechanism of action of 3,4-dihydroxybutyl-1-phosphonic acid involves its interaction with enzymes involved in glycerol-3-phosphate metabolism. It acts as a competitive inhibitor for enzymes such as glycerol-3-phosphate dehydrogenase and acyl coenzyme A:glycerol-3-phosphate acyltransferase . By mimicking the natural substrate, it interferes with the normal metabolic processes, leading to altered phospholipid synthesis and cell growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxypropyl-1-phosphonic acid: A three-carbon analog with similar inhibitory effects on bacterial growth.
Glycerol-3-phosphate: The natural substrate for enzymes involved in glycerol metabolism.
Phosphatidylglycerol phosphate: A related phospholipid intermediate in bacterial cell membranes.
Uniqueness
3,4-Dihydroxybutyl-1-phosphonic acid is unique due to its four-carbon structure, which provides distinct steric and electronic properties compared to its three-carbon analogs. This uniqueness allows it to interact differently with metabolic enzymes, making it a valuable tool for studying specific biochemical pathways.
Propriétés
Numéro CAS |
37636-10-5 |
|---|---|
Formule moléculaire |
C4H11O5P |
Poids moléculaire |
170.1 g/mol |
Nom IUPAC |
3,4-dihydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O5P/c5-3-4(6)1-2-10(7,8)9/h4-6H,1-3H2,(H2,7,8,9) |
Clé InChI |
ZUCRMPBYWBAFDW-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C(CO)O |
SMILES canonique |
C(CP(=O)(O)O)C(CO)O |
Synonymes |
3,4-dihydroxybutyl-1-phosphonic acid 3,4-dihydroxybutyl-1-phosphonic acid, (+-)-isomer 3,4-dihydroxybutyl-1-phosphonic acid, dilithium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


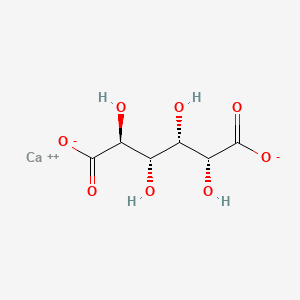


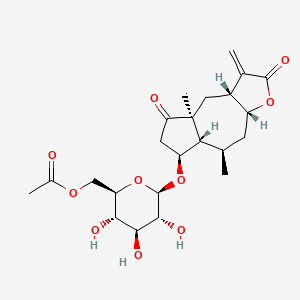

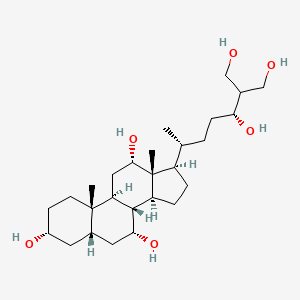
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
